molecular formula C17H19N3O6 B11609495 ethyl 6-hydroxy-6-methyl-4-(4-nitrophenyl)-3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazole-5-carboxylate

ethyl 6-hydroxy-6-methyl-4-(4-nitrophenyl)-3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazole-5-carboxylate

Cat. No.: B11609495
M. Wt: 361.3 g/mol
InChI Key: KONHVAPSKTWBQT-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-6-methyl-4-(4-nitrophenyl)-3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazole-5-carboxylate is a complex organic compound that belongs to the class of indazole derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydroxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-6-methyl-4-(4-nitrophenyl)-3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazole-5-carboxylate typically involves a multi-step process. One common method includes the condensation of acetoacetanilide with aromatic aldehydes in the presence of a base such as triethylamine. The reaction is carried out in ethanol at a temperature of around 50°C. This method provides a high yield of the desired product under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-6-methyl-4-(4-nitrophenyl)-3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are common.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of amide or ether derivatives.

Scientific Research Applications

Ethyl 6-hydroxy-6-methyl-4-(4-nitrophenyl)-3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-6-methyl-4-(4-nitrophenyl)-3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxy and carboxylate groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-hydroxy-6-methyl-4-(4-nitrophenyl)-3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazole-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indazole core structure is also less common compared to other similar compounds, making it a valuable scaffold for the development of new chemical entities.

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

ethyl 6-hydroxy-6-methyl-4-(4-nitrophenyl)-3-oxo-3a,4,5,7-tetrahydro-2H-indazole-5-carboxylate

InChI

InChI=1S/C17H19N3O6/c1-3-26-16(22)14-12(9-4-6-10(7-5-9)20(24)25)13-11(8-17(14,2)23)18-19-15(13)21/h4-7,12-14,23H,3,8H2,1-2H3,(H,19,21)

InChI Key

KONHVAPSKTWBQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C2C(=NNC2=O)CC1(C)O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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